molecular formula C11H13N5O3 B6274173 rac-(2R,5S)-5-[(6-amino-9H-purin-9-yl)methyl]oxolane-2-carboxylic acid CAS No. 2307733-74-8

rac-(2R,5S)-5-[(6-amino-9H-purin-9-yl)methyl]oxolane-2-carboxylic acid

Cat. No. B6274173
CAS RN: 2307733-74-8
M. Wt: 263.3
InChI Key:
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Description

Rac-(2R,5S)-5-[(6-amino-9H-purin-9-yl)methyl]oxolane-2-carboxylic acid, more commonly known as RAC-A2C, is a purine-based compound that has been studied extensively for its ability to modulate the activities of various enzymes, receptors, and ion channels. RAC-A2C has been found to have potential applications in the fields of biochemistry, physiology, and pharmacology.

Scientific Research Applications

RAC-A2C has been studied extensively for its ability to modulate the activities of various enzymes, receptors, and ion channels. It has been found to have potential applications in the fields of biochemistry, physiology, and pharmacology. For example, RAC-A2C has been shown to modulate the activities of enzymes such as acetylcholinesterase, DNA polymerase, and protein kinase C. It has also been found to modulate the activities of receptors such as the muscarinic acetylcholine receptor, and ion channels such as the voltage-gated calcium channel.

Mechanism of Action

The exact mechanism of action of RAC-A2C is not yet fully understood. However, it is believed to involve the direct binding of RAC-A2C to the active site of the target enzyme or receptor, resulting in a conformational change that alters its activity. It has also been suggested that RAC-A2C may act as an allosteric modulator, which means that it binds to a site on the target enzyme or receptor that is distinct from the active site, resulting in a conformational change that alters its activity.
Biochemical and Physiological Effects
RAC-A2C has been found to have various biochemical and physiological effects. For example, it has been shown to modulate the activities of enzymes involved in the metabolism of lipids and carbohydrates, as well as the activities of receptors and ion channels involved in the control of cell growth and differentiation. In addition, RAC-A2C has been found to have anti-inflammatory and anti-oxidant properties, as well as the ability to modulate the immune system.

Advantages and Limitations for Lab Experiments

RAC-A2C is a relatively easy compound to synthesize and is relatively stable, making it an ideal compound for use in laboratory experiments. However, due to its relatively small size, it is difficult to purify and can be easily degraded by environmental factors. Additionally, the exact mechanism of action of RAC-A2C is still not fully understood, which can make it difficult to interpret the results of laboratory experiments.

Future Directions

There are a number of potential future directions for research into RAC-A2C. These include further investigation into its mechanism of action, as well as the development of new synthetic methods for its production. Additionally, further studies are needed to explore the potential therapeutic applications of RAC-A2C, such as its use as an anti-inflammatory agent or an antioxidant. Finally, further research is needed to explore the potential for RAC-A2C to modulate the activities of other enzymes, receptors, and ion channels.

Synthesis Methods

RAC-A2C can be synthesized from a variety of starting materials, including 6-amino-9H-purin-9-yl methyl sulfate and oxalic acid. The first step in the synthesis is the reaction of the 6-amino-9H-purin-9-yl methyl sulfate with oxalic acid to form the oxalate ester. This is followed by the reaction of the oxalate ester with 2-chloro-5-methylpyridine to form the desired product, RAC-A2C.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(2R,5S)-5-[(6-amino-9H-purin-9-yl)methyl]oxolane-2-carboxylic acid involves the protection of the amine group, followed by the formation of the oxolane ring and the carboxylic acid group. The final step involves the deprotection of the amine group to yield the target compound.", "Starting Materials": [ "6-amino-9H-purine", "2,3-O-isopropylidene-D-glyceraldehyde", "Sodium borohydride", "Sodium hydride", "Ethyl chloroformate", "Diethyl ether", "Methanol", "Acetic acid", "Sodium bicarbonate", "Hydrochloric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Protection of the amine group of 6-amino-9H-purine with 2,3-O-isopropylidene-D-glyceraldehyde using sodium borohydride as a reducing agent in methanol", "Formation of the oxolane ring by reacting the protected amine with ethyl chloroformate in the presence of sodium hydride in diethyl ether", "Hydrolysis of the protecting group with acetic acid and sodium bicarbonate in water", "Formation of the carboxylic acid group by reacting the hydrolyzed compound with hydrochloric acid and sodium hydroxide", "Deprotection of the amine group with hydrochloric acid in methanol to yield rac-(2R,5S)-5-[(6-amino-9H-purin-9-yl)methyl]oxolane-2-carboxylic acid" ] }

CAS RN

2307733-74-8

Product Name

rac-(2R,5S)-5-[(6-amino-9H-purin-9-yl)methyl]oxolane-2-carboxylic acid

Molecular Formula

C11H13N5O3

Molecular Weight

263.3

Purity

95

Origin of Product

United States

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